4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid involves several steps, typically starting with the formation of the benzothiophene core. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions .
Chemical Reactions Analysis
4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid can be compared with other benzothiophene derivatives, such as:
Benzothiophene-2-carboxylic acid: Lacks the fluorine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
4-Methyl-7-hydroxy-1-benzothiophene-3-carboxylic acid:
7-Hydroxy-1-benzothiophene-3-carboxylic acid: Similar structure but without the fluorine atom, leading to differences in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-7-hydroxy-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETAMNHDTTYHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CSC2=C1O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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